molecular formula C8H14N2O3S B15217724 1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one CAS No. 88850-31-1

1-[2-(2-Hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B15217724
CAS No.: 88850-31-1
M. Wt: 218.28 g/mol
InChI Key: LBFRZXPOMYQFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(2-Hydroxyethoxy)ethyl)-3-methyl-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes both hydroxyethoxy and thioxoimidazolidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Hydroxyethoxy)ethyl)-3-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of 2-(2-hydroxyethoxy)ethylamine with 3-methyl-2-thioxoimidazolidin-4-one under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial reactors, continuous flow systems, and automated purification systems to ensure consistent quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Hydroxyethoxy)ethyl)-3-methyl-2-thioxoimidazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thioxo group can be reduced to form thiol or sulfide derivatives.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

1-(2-(2-Hydroxyethoxy)ethyl)-3-methyl-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-Hydroxyethoxy)ethyl)-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the thioxoimidazolidinone moiety can interact with enzyme active sites, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-Hydroxyethoxy)ethyl)piperazine
  • 1-(2-Hydroxyethyl)piperazine
  • 1,4-Bis(2-hydroxyethyl)piperazine

Uniqueness

1-(2-(2-Hydroxyethoxy)ethyl)-3-methyl-2-thioxoimidazolidin-4-one is unique due to its combination of hydroxyethoxy and thioxoimidazolidinone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.

Properties

CAS No.

88850-31-1

Molecular Formula

C8H14N2O3S

Molecular Weight

218.28 g/mol

IUPAC Name

1-[2-(2-hydroxyethoxy)ethyl]-3-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C8H14N2O3S/c1-9-7(12)6-10(8(9)14)2-4-13-5-3-11/h11H,2-6H2,1H3

InChI Key

LBFRZXPOMYQFNE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN(C1=S)CCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.